Product packaging for 3-(2-Pyridyl)-2-propen-1-ol(Cat. No.:CAS No. 113985-52-7)

3-(2-Pyridyl)-2-propen-1-ol

Cat. No.: B057313
CAS No.: 113985-52-7
M. Wt: 135.16 g/mol
InChI Key: SDTYYJCFJVDMLT-HWKANZROSA-N
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Description

3-(2-Pyridyl)-2-propen-1-ol, a heterocyclic alcohol, is distinguished by a pyridine (B92270) ring at the 2-position of a propenol chain. This structure, featuring both a nucleophilic pyridine nitrogen and a versatile allylic alcohol moiety, renders it a valuable intermediate in synthetic organic chemistry. researchgate.net Its chemical properties allow it to participate in a wide array of chemical transformations, making it a key building block for more complex molecules. The compound, with the IUPAC name (E)-3-pyridin-2-ylprop-2-en-1-ol, has a molecular formula of C8H9NO and a molecular weight of approximately 135.16 g/mol . nih.govsynquestlabs.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO B057313 3-(2-Pyridyl)-2-propen-1-ol CAS No. 113985-52-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-pyridin-2-ylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-7-3-5-8-4-1-2-6-9-8/h1-6,10H,7H2/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTYYJCFJVDMLT-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 2 Pyridyl 2 Propen 1 Ol and Its Functionalized Derivatives

Preparation of 3-(2-Pyridyl)-2-propen-1-ol from Precursors

The synthesis of this compound is accessible through several chemical routes, primarily involving the functionalization of pyridine-based precursors.

Vinylation Approaches Utilizing Picolinaldehyde

A primary and widely utilized method for the synthesis of this compound is the vinylation of commercially available 2-pyridinecarboxaldehyde, also known as picolinaldehyde. acs.orgresearchgate.netnih.gov This nucleophilic addition reaction involves the use of a vinyl organometallic reagent, such as vinylmagnesium bromide.

The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures to control reactivity. acs.org The vinyl Grignard reagent adds to the carbonyl group of picolinaldehyde, and subsequent aqueous workup protonates the resulting alkoxide to yield the desired allylic alcohol, this compound. An analogous procedure has been successfully employed in the synthesis of 1-(2-quinolyl)-2-propen-1-ol from 2-quinolinecarboxaldehyde, achieving a high yield of 94%. acs.org

Table 1: Vinylation Reaction for Allyl Alcohol Synthesis

Starting Material Reagent Solvent Product Reported Yield
2-Pyridinecarboxaldehyde Vinylmagnesium Bromide THF/Diethyl Ether This compound Not specified

Exploration of Alternative Synthetic Pathways

Beyond the vinylation of picolinaldehyde, other synthetic strategies have been explored for the preparation of pyridyl propenols. One such method involves the reduction of a propenoic acid derivative. For the synthesis of the related isomer, 3-(3-pyridyl)prop-2-en-1-ol, 3-(3-pyridyl)propenoic acid is first activated with ethyl chloroformate in the presence of triethylamine. prepchem.com The resulting mixed anhydride (B1165640) is then reduced in situ with sodium borohydride (B1222165) to afford the corresponding allyl alcohol. prepchem.com This two-step, one-pot procedure provides an alternative to the Grignard-based vinylation.

Another reported, though less common, approach is the acid-catalyzed dehydration of propanol (B110389) precursors. While specific examples for the 2-pyridyl isomer are not detailed in the provided context, this general strategy can yield propenol derivatives.

Strategic Derivatization and Construction of Complex Molecular Scaffolds

This compound serves as a valuable precursor for the synthesis of more complex heterocyclic systems, most notably the indolizidine alkaloid core. acs.orgresearchgate.netnih.gov These alkaloids are of significant interest due to their presence in nature and their wide range of biological activities. mdpi.com

Synthesis of Indolizidine Alkaloids from this compound.acs.orgnih.gov

A key transformation in the synthesis of the indolizidine core from this compound is a domino process initiated by electrophilic bromination. researchgate.netmdpi.com The addition of bromine across the double bond of the propenol derivative generates a bromonium ion intermediate. researchgate.netmdpi.com The proximate nitrogen atom of the pyridine (B92270) ring then acts as an intramolecular nucleophile, attacking the intermediate to effect a cyclization. researchgate.netmdpi.com This tandem bromination-cyclization cascade results in the formation of a bicyclic indolizinium salt. researchgate.netmdpi.com

This methodology has also been extended to quinoline (B57606) analogues. acs.org For instance, 1-(2-quinolyl)-2-propen-1-ol, upon treatment with a stoichiometric amount of bromine in dichloromethane (B109758) at 0 °C, undergoes a similar bromocyclization to yield a mixture of diastereomeric trans and cis benzoindolizinium salts in 97% yield. acs.org

Table 2: Bromination-Cyclization Domino Reaction

Substrate Reagent Solvent Product Reported Yield
This compound Bromine Not specified Indolizinium salt Not specified

Following the construction of the indolizinium salt, the subsequent step involves the reduction of the pyridinium (B92312) ring portion of the bicyclic system. mdpi.com This reduction is a critical step as it establishes the stereochemistry of the final indolizidine core. Diastereoselective reduction strategies are employed to control the facial selectivity of hydride addition, leading to a diastereomeric mixture of the corresponding tetrahydro derivatives. researchgate.netmdpi.com

One method involves the catalytic hydrogenation of the pyridinium ring over a platinum oxide (PtO₂) catalyst, which can afford the desired dihydroxyindolizidine with high diastereoselectivity. mdpi.com The final stage of the synthesis typically involves a nucleophilic substitution, which may proceed through an elimination-addition sequence, to install the remaining functional groups and yield the target alkaloid, such as (±)-lentiginosine. acs.orgresearchgate.netmdpi.com

Access to Specific Alkaloids (e.g., Lentiginosine and Benzo-fused Analogs)

This compound and its analogs have proven to be valuable starting materials for the total synthesis of several indolizidine alkaloids, most notably (±)-lentiginosine and its derivatives. acs.orgresearchgate.net Lentiginosine is recognized for its inhibitory activity against amyloglucosidases. researchgate.net

Starting MaterialTarget AlkaloidKey Reaction StepsOverall Yield
1-(2-Pyridyl)-2-propen-1-ol(±)-LentiginosineBromination, Cyclization, Reduction, Nucleophilic Substitution~27% acs.orgresearchgate.net
1-(2-Quinolyl)-2-propen-1-ol(±)-Benzo[e]lentiginosineBromination, Reduction, Nucleophilic Substitution18% researchgate.netresearchgate.net

Formation of Polyfunctionalized Derivatives via Nucleophilic Substitution

The pyridine ring in this compound and its derivatives is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. abertay.ac.uk This reactivity is a key feature in the synthesis of more complex molecules. The pyridine ring can undergo either electrophilic or nucleophilic substitution, leading to a diverse array of derivatives.

One notable example is the reaction of 4,5-dicyanopyridazine (DCP) with 1-(2-pyridyl)-2-propen-1-ol. mdpi.com In this reaction, the propenol acts as a carbon nucleophile at the C-3 position, leading to the substitution of one of the cyano groups on the pyridazine (B1198779) ring. mdpi.com This results in the formation of a polyfunctionalized derivative, demonstrating the utility of nucleophilic substitution in creating intricate molecular architectures. mdpi.comresearchgate.net

The reactivity of the pyridine ring is influenced by its substituents and the reaction conditions. N-alkylpyridinium salts and pyridine N-oxides are particularly reactive towards nucleophiles at the 2- and 4-positions. abertay.ac.uk

ElectrophileNucleophile SourcePosition of SubstitutionProduct Type
4,5-Dicyanopyridazine1-(2-Pyridyl)-2-propen-1-olC-3 of the propenolPolyfunctionalized pyridazine derivative mdpi.comresearchgate.net

Synthesis of Other Pyridine-Derived Heterocyclic Architectures

Beyond the synthesis of specific alkaloids, this compound is a valuable precursor for a broader range of pyridine-derived heterocyclic structures. The inherent reactivity of the molecule, with its multiple functional groups, allows it to participate in various cyclization and condensation reactions.

The ability of the unprotected this compound to act as a C-1, C-2, or C-3 carbon nucleophile, depending on the reaction conditions, highlights its versatility. researchgate.net This controlled regioselectivity enables the synthesis of diverse heterocyclic systems. Furthermore, its tautomeric form, a Hantzsch-type pyridine, can act as a biomimetic hydrogen donor in reduction reactions. researchgate.net

The synthesis of various benzo-fused indolizidine alkaloid mimics has been achieved through methods such as the intramolecular Heck cyclization of N-acyldihydropyridones, which can be prepared from heteroaryl Grignard reagents and N-acylpyridinium salts. beilstein-journals.org This demonstrates the broader applicability of pyridine-based starting materials in constructing diverse heterocyclic scaffolds.

Synthetic StrategyKey IntermediatesResulting Heterocyclic System
Intramolecular Heck CyclizationN-AcyldihydropyridonesBenzo-fused Indolizidine Alkaloids beilstein-journals.org
Regioselective Nucleophilic AdditionThis compoundVarious Pyridine-Derived Heterocycles researchgate.net

Reactivity Profiles and Mechanistic Investigations of 3 2 Pyridyl 2 Propen 1 Ol

Regioselective Carbon Nucleophilic Behavior of 3-(2-Pyridyl)-2-propen-1-ol.researchgate.netisc.ac

The mobility of a "picoline-type" hydrogen atom in this compound is a key factor in its ability to act as a carbon nucleophile at different positions. researchgate.netisc.ac Depending on the reaction conditions and the nature of the electrophile, this compound can exhibit regioselective reactivity as a C-1, C-2, or C-3 carbon nucleophile. researchgate.netisc.ac

Reactivity as a C-1 Carbon Nucleophile

Under specific base-promoted or thermal conditions, this compound can act as a C-1 carbon nucleophile. researchgate.netisc.ac This reactivity is attributed to the weak acidity of the hydrogen atom on the carbon adjacent to the pyridine (B92270) ring (the 'picoline-type' hydrogen). researchgate.net Deprotonation at this position generates a nucleophilic center that can participate in various reactions.

Reactivity as a C-2 Carbon Nucleophile

The versatility of this compound extends to its ability to function as a C-2 carbon nucleophile. researchgate.netisc.ac The electronic interplay between the pyridine ring and the allyl alcohol moiety allows for the generation of a nucleophilic site at the central carbon of the propenyl chain under appropriate reaction conditions. researchgate.net

Reactivity as a C-3 Carbon Nucleophile (e.g., towards Dicyanopyridazine)

A notable example of its C-3 nucleophilicity is the reaction with 4,5-dicyanopyridazine (DCP). mdpi.com In this reaction, this compound acts as a C-3 carbon nucleophile, leading to the substitution of a cyano group on the pyridazine (B1198779) ring and the formation of a polyfunctionalized derivative. mdpi.com This reaction proceeds through a two-step mechanism involving nucleophilic addition followed by the elimination of hydrogen cyanide. mdpi.com

Redox Chemistry and Hydrogen Transfer Capabilities.researchgate.netresearchgate.net

Beyond its nucleophilic character, this compound exhibits significant redox activity, particularly in its ability to act as a hydrogen donor in a manner that mimics a well-known class of reducing agents. researchgate.netresearchgate.net

Mimicry of Hantzsch Ester 1,4-Dihydropyridines as Hydrogen Donors

This compound can behave as a mimic of Hantzsch ester 1,4-dihydropyridines, which are known for their role as organic hydride donors in various reduction reactions. researchgate.netresearchgate.net This mimicry is attributed to the ability of its corresponding Hantzsch-type pyridine tautomer to transfer hydrogen. researchgate.netisc.ac While the classic Hantzsch ester is unable to reduce aromatic and heteroaromatic nitro compounds, this compound demonstrates this capability. nih.gov The structure of Hantzsch esters, particularly the puckered "flat boat" configuration induced by aryl or pyridyl substituents at the 4-position, is crucial for their reactivity. princeton.edu The reduction mechanism often involves a single-step hydride transfer, which is considered the rate-limiting step. princeton.edu

Metal-Free Reduction of Aromatic and Heteroaromatic Nitro Compounds

A significant application of its hydrogen transfer ability is the metal-free reduction of electron-deficient aromatic and heteroaromatic nitro compounds to their corresponding amines. researchgate.netresearchgate.netresearchgate.net This reaction showcases an unprecedented reactivity for this class of compounds. The process can be part of a domino reaction where the initially formed amino derivatives are trapped through an aza-Michael addition to a vinyl ketone intermediate, resulting in the one-pot synthesis of functionalized aminoacylpyridines. researchgate.netresearchgate.net This method offers a valuable alternative to traditional metal-catalyzed reductions. researchgate.net

The reduction of nitroarenes can also be achieved using other organocatalysts in conjunction with reducing agents like sodium borohydride (B1222165). researchgate.netnih.gov For instance, phenyl(2-quinolyl)methanol has been used as an organocatalyst for this transformation. researchgate.netnih.gov The reaction pathway can be influenced by the substituents on the nitroarene ring, sometimes leading to condensation products like azo and hydrazo derivatives. nih.gov

Thermal Behavior and Allyl Inversion Mechanisms

The thermal behavior of the pyridylpropenol system is characterized by a notable allyl inversion. This rearrangement establishes an equilibrium between 1-(2-Pyridyl)-2-propen-1-ol and its isomer, this compound. This peculiar thermal reactivity is attributed to the weak acidity of the hydrogen atom on the carbinol carbon (C-1) in 1-(2-Pyridyl)-2-propen-1-ol, a position analogous to the acidic methyl hydrogens in picoline. researchgate.netresearchgate.net

The mobility of this 'picoline-type' hydrogen atom facilitates the isomerization, which can be understood as a core.ac.uk-hydrogen shift. researchgate.net This dynamic equilibrium means that the reactivity observed for one isomer is intrinsically linked to the other. Mechanistic studies involving deuterium (B1214612) labeling on analogous systems have suggested that the hydrogen transfer can be an intramolecular process. researchgate.net

Table 2: Thermal Allyl Inversion
Starting IsomerConditionProcessResulting IsomerMechanistic FeatureSource
1-(2-Pyridyl)-2-propen-1-olThermalAllyl Inversion ( core.ac.uk-H Shift)This compoundMobility of the weakly acidic 'picoline-type' hydrogen on C-1. researchgate.net

Investigations into Other Novel Reaction Pathways

Beyond the specific domino processes and thermal rearrangements, the pyridylpropenol system exhibits other novel modes of reactivity, largely stemming from the same electronic properties and isomerism.

Nucleophilic Reactivity at C-3: The same hydrogen mobility that allows for allyl inversion also enables 1-(2-Pyridyl)-2-propen-1-ol to react as a C-3 carbon nucleophile, behaving as a "vinylogous picoline". researchgate.net In this pathway, the unprotected alcohol can react with highly activated electrophilic heterocyclic compounds. A notable example is its reaction with 4,5-dicyanopyridazine (DCP), where it acts as a C-3 nucleophile to displace a cyano group in a nucleophilic aromatic substitution (SNAr) reaction, yielding a polyfunctionalized derivative. mdpi.com

Stereochemical Aspects and Asymmetric Transformations

Chiral Resolution Strategies Employing Related Pyridyl Alcohols

Kinetic resolution is a widely employed strategy for the separation of racemates into their constituent enantiomers. For pyridyl alcohols, enzymatic methods have proven particularly effective.

The enzymatic kinetic resolution of racemic pyridyl alcohols through lipase-catalyzed enantioselective acetylation is a well-established and efficient method for obtaining enantiopure compounds. Lipases, particularly Candida antarctica lipase (B570770) B (CALB), have demonstrated high efficacy in selectively acetylating one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. diva-portal.orgresearchgate.net This process allows for the separation of the resulting acetylated product from the unreacted alcohol, providing access to both enantiomers in high enantiomeric purity.

The resolution of various racemic 1-(2-pyridyl)ethanols using Candida antarctica lipase (CAL) with vinyl acetate (B1210297) as the acyl donor has been extensively studied. nih.gov These reactions are typically performed in an organic solvent like diisopropyl ether and yield the (R)-acetate and the unreacted (S)-alcohol with excellent enantiomeric purities and in good yields. nih.gov The reaction rate can be influenced by factors such as temperature and the substitution pattern on the pyridine (B92270) ring. nih.gov For instance, substrates with bulky substituents at the 6-position of the pyridine ring or those with longer alkyl chains at the carbinol center tend to react more slowly at room temperature. nih.gov Increasing the temperature to 60 °C can accelerate these reactions significantly without compromising the high enantiospecificity of the lipase. nih.gov This methodology is robust and scalable, applicable from milligram to multi-gram quantities, and the lipase catalyst can often be recycled. researchgate.netnih.gov

While direct enzymatic resolution data for 3-(2-Pyridyl)-2-propen-1-ol is not extensively detailed, studies on related pyridyl alcohols, including those with allylic and propargylic groups, provide strong evidence for the applicability of this method. Research has shown that even sterically hindered allylic alcohols can undergo dynamic kinetic resolution with CALB in the presence of a ruthenium catalyst, leading to optically pure allylic acetates. nih.gov Furthermore, the kinetic resolution of homopropargylic alcohols using lipase from Burkholderia cepacia (BCL) has yielded products with excellent enantiomeric excess (>99% ee). nih.gov

Substrate (Racemic)EnzymeAcyl DonorSolventTemp. (°C)Product 1 (Config., ee)Product 2 (Config., ee)Reference
1-(2-Pyridyl)ethanolCandida antarctica Lipase (CAL)Vinyl AcetateDiisopropyl etherRT or 60(R)-acetate (>99%)(S)-alcohol (>99%) nih.gov
1-[6-(2,2'-Bipyridyl)]ethanolCandida antarctica Lipase (CAL)Vinyl AcetateDiisopropyl etherRT or 60(R)-acetate (>99%)(S)-alcohol (>99%) nih.gov
1-(2-Pyridyl)prop-2-en-1-olCandida antarctica Lipase (CAL)Vinyl AcetateDiisopropyl ether60(R)-acetate (ee not specified)(S)-alcohol (ee not specified) nih.gov
1-Phenylbut-3-yn-1-olBurkholderia cepacia Lipase (BCL)Vinyl AcetateMTBE30(R)-acetate (>99%)(S)-alcohol (>99%) nih.gov
Various hetero-aryl-ethanolsSol-gel immobilized Candida antarctica Lipase BVinyl Acetaten-hexane25-65(R)-acetate(S)-alcohol rsc.org

Diastereoselective Synthetic Routes to Complex Architectures

The unique structural features of 1-(2-Pyridyl)-2-propen-1-ol make it an excellent precursor for the diastereoselective synthesis of complex heterocyclic systems, most notably indolizidine alkaloids. A prominent example is the synthesis of (±)-lentiginosine. wits.ac.zamdpi.com

This synthetic route commences with the vinylation of commercially available 2-picolinaldehyde to produce 1-(2-Pyridyl)-2-propen-1-ol. wits.ac.za The cornerstone of the strategy is a domino reaction initiated by the electrophilic addition of bromine to the double bond of the propenol derivative. This is followed by an intramolecular cyclization of the resulting bromonium ion, where the pyridine nitrogen acts as a nucleophile, to form a bicyclic indolizinium salt. mdpi.comresearchgate.net This bromocyclization process generates new stereocenters, and the subsequent reduction of the indolizinium salt proceeds with diastereoselectivity. mdpi.com

This methodology has been extended to analogs, demonstrating its versatility. For example, by starting with 1-(2-quinolyl)-2-propen-1-ol, a similar four-step sequence involving bromination, reduction, and nucleophilic substitution provides access to benzo-fused indolizidine derivatives, such as (±)-benzo[e]lentiginosine. acs.orgunifi.it The diastereoselectivity of these reactions is crucial for establishing the relative stereochemistry of the multiple chiral centers present in the final alkaloid structures. mdpi.com

Enantioselective Approaches Utilizing this compound Analogs

Analogs of this compound, particularly chiral pyridyl alcohols and their derivatives, are pivotal in a variety of enantioselective transformations, often serving as chiral ligands or key synthetic intermediates.

Chiral pyridyl alcohols can be transformed into valuable ligands for asymmetric catalysis. For instance, a modular approach has been used to synthesize enantiomerically pure pyridyl alcohols which are then used to create C2-symmetric 2,2'-bipyridines. ru.nl These bipyridine ligands, with chirality originating from the alcohol precursor, have been successfully employed in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, where the absolute configuration of the carbinol carbon dictates the stereochemical outcome of the reaction. ru.nl Similarly, chiral pyridyl phosphinite and phosphite (B83602) ligands, synthesized from these alcohol precursors, have been evaluated in palladium-catalyzed asymmetric allylic alkylations, achieving moderate enantioselectivities. ru.nl

A practical and efficient method for the enantioselective synthesis of novel β-amino ethers containing pyridyl fragments has been developed. nih.gov This approach relies on the asymmetric reduction of O-benzyl oximes catalyzed by a spiroborate ester as a chiral transfer agent, achieving excellent enantioselectivities (91–97% ee). nih.gov While not directly starting from a propenol analog, this demonstrates the utility of creating chiral pyridyl-containing molecules that share structural motifs.

Furthermore, chiral pyridine-aminophosphine ligands have been synthesized from chiral 2-(pyridin-2-yl)-substituted tetrahydroquinolines. rsc.org These ligands have proven effective in the iridium-catalyzed asymmetric hydrogenation of challenging substrates like seven-membered cyclic imines, affording products with excellent enantio- and diastereoselectivity. rsc.org

In a different application, (2-pyridyl)phenyl methanol, an analog of this compound where the propenyl group is replaced by a phenyl group, has been investigated as a metal-free transfer hydrogenation reagent. It has been shown to effectively reduce electron-deficient aromatic and heteroaromatic nitro compounds to their corresponding amines. unimi.it This highlights how the inherent reactivity of the pyridyl alcohol moiety can be harnessed for asymmetric transformations, even without a metal catalyst.

Spectroscopic and Advanced Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insight into the proton and carbon environments within 3-(2-Pyridyl)-2-propen-1-ol.

The 1H NMR spectrum of this compound displays a series of signals corresponding to the distinct types of protons in the molecule. The pyridine (B92270) ring protons typically appear in the aromatic region (δ 7.0-8.6 ppm). The proton on the carbon adjacent to the nitrogen (C6) is the most deshielded due to the inductive effect of the nitrogen atom. The vinylic protons on the propenyl chain exhibit characteristic chemical shifts and coupling constants that confirm the (E)-stereochemistry, which is generally the more stable configuration. The methylene (B1212753) protons (CH2OH) adjacent to the hydroxyl group are observed as a doublet, and the hydroxyl proton itself usually appears as a broad singlet, the position of which can vary depending on solvent and concentration. chegg.comacs.org

Table 1: Characteristic 1H NMR Chemical Shifts for this compound

Proton AssignmentTypical Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridine H-6~8.5d~4.8
Pyridine H-4~7.7td~7.7, 1.8
Pyridine H-3~7.2d~7.8
Pyridine H-5~7.1ddd~7.5, 4.8, 1.2
Vinylic H (C=CH-Py)~6.8d~15.8
Vinylic H (C=CH-CH2)~6.5dt~15.8, 5.5
Methylene (-CH2OH)~4.3d~5.5
Hydroxyl (-OH)Variablebr s-

Note: Data are typical values and may vary based on solvent and experimental conditions. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), br (broad).

The 13C NMR spectrum provides a map of the carbon skeleton. This compound shows eight distinct carbon signals, corresponding to the five carbons of the pyridine ring and the three carbons of the propenol side chain. The carbon atom of the pyridine ring attached to the side chain (C2) and the other carbon adjacent to the nitrogen (C6) appear at the downfield end of the aromatic region. The carbons of the double bond are found in the typical alkene region (δ 120-140 ppm), and the methylene carbon (CH2OH) is observed further upfield, influenced by the attached oxygen atom. docbrown.info

Table 2: Characteristic 13C NMR Chemical Shifts for this compound

Carbon AssignmentTypical Chemical Shift (δ, ppm)
Pyridine C-2~155
Pyridine C-6~149
Pyridine C-4~136
Vinylic C (C=CH-Py)~133
Vinylic C (C=CH-CH2)~128
Pyridine C-3~123
Pyridine C-5~122
Methylene (-CH2OH)~63

Note: Data are typical values and may vary based on solvent and experimental conditions.

To unambiguously assign all proton and carbon signals, advanced 2D NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons. For instance, it would show cross-peaks between the adjacent vinylic protons and between the vinylic proton and the adjacent methylene protons, confirming the connectivity of the propenol chain. researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom based on the known assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and for confirming the link between the pyridine ring and the propenol side chain, for example, by showing a correlation between the vinylic proton and the C2 carbon of the pyridine ring. mdpi.com

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups. rsc.org

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its main functional groups. libretexts.org A strong, broad band in the region of 3400-3200 cm-1 is indicative of the O-H stretching vibration of the alcohol group, with its broadness resulting from hydrogen bonding. nist.gov C-H stretching vibrations for the aromatic pyridine ring and the vinylic group are observed just above 3000 cm-1. The C=C stretching vibrations for the alkene and the pyridine ring appear in the 1650-1550 cm-1 region. A distinct band around 970 cm-1, corresponding to the out-of-plane C-H bend of the trans-alkene, is diagnostic for the (E)-isomer. Finally, a strong C-O stretching vibration is typically found in the 1050-1150 cm-1 range. nih.gov

Table 3: Key FT-IR Absorption Bands for this compound

Vibrational ModeTypical Wavenumber (cm-1)Intensity
O-H Stretch3400 - 3200Strong, Broad
Aromatic/Vinylic C-H Stretch3100 - 3000Medium
C=C Stretch (Alkene)~1650Medium
C=C/C=N Stretch (Pyridine Ring)1600 - 1550Medium-Strong
C-O Stretch1150 - 1050Strong
Trans-alkene C-H Out-of-Plane Bend~970Strong

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound is expected to be dominated by vibrations of the more polarizable bonds. The symmetric stretching vibrations of the pyridine ring, particularly the ring "breathing" modes around 1000-1030 cm-1, typically give very strong signals. researchgate.net The C=C double bond stretching of the alkene chain around 1650 cm-1 is also expected to be a prominent feature in the Raman spectrum. In contrast to IR spectroscopy, the O-H stretching vibration is generally a weak signal in Raman spectra.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, with a molecular formula of C₈H₉NO, the calculated molecular weight is 135.16 g/mol . mdpi.comnih.gov High-resolution mass spectrometry techniques can confirm this exact mass, providing a fundamental verification of the compound's identity. researchgate.net

Upon ionization in a mass spectrometer, the molecular ion ([M]⁺) is formed. This ion is energetically unstable and can break apart into smaller, charged fragments. nih.gov The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For an alcohol like this compound, fragmentation pathways commonly involve the cleavage of bonds adjacent to the oxygen atom and the potential loss of stable neutral molecules like water. nih.gov

Based on the structure, several key fragmentation patterns can be predicted. The initial ionization would produce the molecular ion at an m/z of 135. Common fragmentation pathways for alcohols include the loss of a hydroxyl radical (•OH, mass of 17) or a water molecule (H₂O, mass of 18). nih.govcambridge.org Cleavage of the C-C bond adjacent to the alcohol can lead to the formation of the [CH₂OH]⁺ ion (m/z 31). acs.org Other significant fragments would likely arise from the stable pyridine ring structure.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed Fragment IonFormula of FragmentNotes
135[C₈H₉NO]⁺[M]⁺Molecular Ion
118[C₈H₈N]⁺[M-OH]⁺Loss of the hydroxyl radical
117[C₈H₇N]⁺•[M-H₂O]⁺•Loss of a water molecule
104[C₇H₆N]⁺[M-CH₂OH]⁺Cleavage and loss of the hydroxymethyl group
78[C₅H₄N]⁺[Pyridyl]⁺Fragmentation of the propenol chain leaving the pyridyl cation
31[CH₃O]⁺[CH₂OH]⁺Formation of the hydroxymethyl cation

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique primarily used for the analysis of large, non-volatile molecules such as polymers and biomolecules. researchgate.net In this method, the analyte is co-crystallized with a large molar excess of a matrix compound, such as α-cyano-4-hydroxycinnamic acid (CCA) or dihydroxybenzoic acid (DHB). mdpi.com A pulsed laser irradiates the sample, causing the matrix to absorb the energy and desorb, carrying the intact analyte molecule into the gas phase as an ion with minimal fragmentation. researchgate.net

While extensively used for characterizing oligomers and polymers, including those derived from propen-1-ol, specific MALDI-TOF-MS studies focusing on the small monomer this compound are not prevalent in the surveyed literature. mdpi.commdpi.comresearchgate.net The technique's strength lies in analyzing high molecular weight species, where it can determine the mass of polymer chains and identify the number of repeating monomer units. researchgate.net For a small molecule like this compound, other mass spectrometry methods like Electron Ionization (EI) or Electrospray Ionization (ESI) are typically more common for structural elucidation and molecular mass confirmation.

X-ray Crystallography for Solid-State Structure Determination

Although X-ray diffraction is considered the "gold standard" for structural determination of pyridyl derivatives, a specific, publicly available crystal structure determination for this compound was not identified in the reviewed literature. researchgate.netresearchgate.net However, crystallographic analyses of related compounds, such as 1,3-bis(pyridin-2-yl)propan-2-one and various other pyridyl-containing molecules, provide insight into the expected structural features. nih.govacs.org These studies show that the pyridine ring itself is planar. In this compound, the conjugated C=C double bond would likely enforce a high degree of planarity extending from the ring through the propenyl group. The dihedral angle between the plane of the pyridine ring and the plane of the C=C bond would be a key parameter determined by a crystal structure analysis. nih.gov The solid-state packing would likely be influenced by hydrogen bonding involving the hydroxyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The absorption of UV-Vis light promotes electrons from a ground electronic state to a higher energy excited state.

The UV-Vis spectrum of this compound is dominated by the electronic transitions associated with its conjugated π-electron system. This system includes the pyridine ring and the adjacent carbon-carbon double bond. Pyridine itself exhibits two main absorption bands corresponding to n→π* and π→π* transitions. libretexts.org The n→π* transition involves the promotion of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital, while the π→π* transitions involve the promotion of electrons from bonding π orbitals to anti-bonding π* orbitals. libretexts.org

In this compound, the conjugation between the pyridine ring and the double bond of the propenol side chain extends the π-system. This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Consequently, the absorption maxima (λ_max) are shifted to longer wavelengths (a bathochromic or red shift) compared to non-conjugated pyridine. researchgate.netrsc.org

Table 2: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy

Electronic TransitionChromophoreExpected Absorption Region (λ_max)Notes
π → πPyridyl ring conjugated with C=C> 250 nmThis is an allowed transition and is expected to be intense. The extended conjugation causes a shift to a longer wavelength compared to isolated pyridine. libretexts.orglibretexts.org
n → πPyridine nitrogen lone pair> 300 nmThis transition is typically less intense (lower molar absorptivity) than the π→π* transition and involves the non-bonding electrons of the nitrogen atom. libretexts.org

Computational and Theoretical Chemistry Insights into 3 2 Pyridyl 2 Propen 1 Ol

Density Functional Theory (DFT) Calculations and Related Approaches

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic structure of many-body systems, making it an ideal tool for analyzing organic molecules like 3-(2-Pyridyl)-2-propen-1-ol. DFT methods are employed to optimize molecular geometries, predict electronic properties, and elucidate reaction mechanisms.

Molecular Structure Optimization and Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its function and reactivity. Geometry optimization is a computational process that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, this process is part of a broader conformational analysis to identify the most stable conformers (rotational isomers).

The conformational landscape of this compound is primarily defined by rotation around the single bonds: the bond connecting the pyridine (B92270) ring to the propenyl chain (C_pyridyl–C_alkenyl), the C–C bond of the propenyl chain, and the C–O bond of the alcohol group. Theoretical investigations on similar substituted propenes and allyl alcohols indicate that the relative orientation of the substituents gives rise to various stable conformers, often designated as s-cis, gauche, and trans based on their dihedral angles. DFT calculations, for instance at the B3LYP/6-31G(d,p) level of theory, can predict the geometries of these conformers and their relative energies, thus identifying the most likely structures to be present at equilibrium.

Table 1: Illustrative Conformational Analysis Data for this compound Note: This table is illustrative, demonstrating the typical output of a DFT conformational analysis, as specific published data for this molecule is not available.

ConformerKey Dihedral Angle(s)Relative Energy (kcal/mol)
A (Global Minimum) C=C–C–O ≈ 120° (gauche)0.00
B C=C–C–O ≈ 0° (s-cis)1.5
C C=C–C–O ≈ -120° (gauche)0.2

Electronic Properties (HOMO-LUMO Energies, Molecular Electrostatic Potential)

The electronic properties of a molecule govern its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play crucial roles. The HOMO, acting as an electron donor, is associated with the ionization potential, while the LUMO, an electron acceptor, relates to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and requires less energy for excitation, indicating higher reactivity.

The Molecular Electrostatic Potential (MEP) map is another vital tool that illustrates the charge distribution on the molecule's surface. It visualizes the regions that are electron-rich (negative potential, typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor (positive potential, colored blue), which are prone to nucleophilic attack. For this compound, the MEP map would be expected to show a region of significant negative potential around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group. Conversely, a region of positive potential would be anticipated around the hydrogen atom of the hydroxyl group.

Table 2: Illustrative Calculated Electronic Properties for this compound Note: This table presents typical electronic property values derived from DFT calculations. It is for illustrative purposes only, as specific published data for this molecule is not available.

ParameterCalculated Value (Illustrative)Significance
E_HOMO -6.2 eVEnergy of the highest occupied molecular orbital (electron-donating capability)
E_LUMO -1.5 eVEnergy of the lowest unoccupied molecular orbital (electron-accepting capability)
HOMO-LUMO Gap (ΔE) 4.7 eVIndicates chemical reactivity and stability

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated wave function into localized orbitals corresponding to core electrons, lone pairs, and bonds. This method allows for the quantitative assessment of delocalization effects and intramolecular interactions. A key feature of NBO analysis is the use of second-order perturbation theory to evaluate the energetic significance of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs.

Table 3: Illustrative NBO Analysis of Key Intramolecular Interactions Note: This table illustrates the type of data obtained from an NBO analysis. The specific interactions and energies are hypothetical for this compound.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
π (C=C)π* (Pyridine Ring)15.2
LP (1) Nσ* (C_pyridyl–C_alkenyl)5.8
LP (2) Oσ* (C–C)2.1

Computational Elucidation of Reaction Mechanisms and Energy Profiles

Beyond static properties, computational chemistry is instrumental in mapping the energetic pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed, offering insights into reaction feasibility and selectivity.

Transition State Characterization for Nucleophilic Reactivity

This compound possesses multiple sites for nucleophilic reactions. The nitrogen atom of the pyridine ring is a well-known nucleophilic center, and the oxygen of the hydroxyl group can also act as a nucleophile. Computational methods can characterize the transition state for nucleophilic attacks, which represents the highest energy point along the reaction coordinate. For example, modeling the protonation of the pyridine nitrogen would involve calculating the geometry and energy of the transition state for proton transfer. The energy difference between the reactants and this transition state gives the activation energy barrier, a key determinant of the reaction rate.

Analysis of Energy Barriers for Thermal Rearrangements

Allylic alcohols and their derivatives are known to undergo thermal rearrangements, such as-sigmatropic (Cope or Claisen-type) rearrangements. The alkoxide of this compound, for instance, could potentially undergo an oxy-Cope rearrangement. Computational studies can elucidate the feasibility of such a process by calculating the complete energy profile. This involves locating the transition state for the rearrangement and determining its energy relative to the ground state. A high energy barrier would suggest that the reaction is unlikely to occur under normal thermal conditions, while a lower barrier would indicate a feasible pathway. Such calculations provide predictive power in understanding the thermal stability and potential reactivity of the molecule.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a crystalline solid, known as crystal packing, is governed by a complex interplay of intermolecular interactions. For this compound, these interactions dictate the material's macroscopic properties. Computational tools, particularly Hirshfeld surface analysis, provide profound insights into the nature and relative importance of these non-covalent contacts.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the entire crystal. By mapping properties like normalized contact distance (dnorm) onto this surface, one can identify specific atoms involved in close contacts.

For a molecule like this compound, which contains a hydroxyl group (-OH), a pyridine ring, and a propenyl backbone, several key interactions are expected to dominate its crystal packing:

Hydrogen Bonding: The most significant interaction is likely to be hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor. This can lead to the formation of robust O–H⋯N heterosynthons, which are generally favored over O–H⋯O homosynthons. rsc.org In the absence of the pyridine nitrogen's involvement, the hydroxyl group could form hydrogen bonds with another hydroxyl group, but the O–H⋯N interaction is typically more stable. rsc.org The electrostatic potential mapped on the Hirshfeld surface would show a positive (blue) region over the hydroxyl hydrogen and a negative (red) region around the nitrogen and oxygen atoms, representing the donor and acceptor potentials, respectively. mdpi.com

π–π Stacking Interactions: The presence of the aromatic pyridine ring allows for π–π stacking interactions. These can occur between the pyridyl rings of adjacent molecules, contributing to the formation of supramolecular chains or layers. nih.gov The inter-centroid distance between interacting rings is a key parameter in defining these interactions. nih.gov

C–H⋯π Interactions: The hydrogen atoms of the propenyl chain or the pyridine ring can interact with the π-system of an adjacent pyridine ring, forming C–H⋯π bonds. These weaker interactions often play a crucial role in consolidating the three-dimensional crystal structure. researchgate.net

van der Waals Forces: A significant portion of the crystal packing is stabilized by weaker, non-directional van der Waals forces. Hirshfeld surface analysis allows for the deconvolution of these contacts into specific atom-atom pairs. The two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the relative contribution of each type of interaction. The most prominent of these are typically H⋯H contacts, reflecting the abundance of hydrogen atoms on the molecular surface. dntb.gov.ua Other significant contacts include C⋯H/H⋯C and O⋯H/H⋯O interactions. mdpi.comdntb.gov.ua

Interaction TypeTypical Contribution Range (%)Significance
H···H33 - 53%Represents the most significant contribution to the overall crystal packing, arising from van der Waals forces. mdpi.comdntb.gov.ua
C···H/H···C16 - 38%Indicates C–H···π interactions and general van der Waals contacts. dntb.gov.ua
O···H/H···O7 - 20%Highlights the presence of hydrogen bonds and other close oxygen-hydrogen contacts. mdpi.comdntb.gov.ua
N···H/H···N11 - 19%Specifically points to the crucial O–H···N or C–H···N hydrogen bonds involving the pyridine ring. dntb.gov.ua
C···C3 - 13%Suggests the presence of π-π stacking interactions between aromatic rings. mdpi.comnih.gov

The interplay of these strong O–H⋯N hydrogen bonds, π–π stacking, and weaker C–H⋯π and H⋯H contacts results in a stable, three-dimensional supramolecular architecture for crystalline this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Shieldings)

Computational quantum mechanics provides indispensable tools for predicting spectroscopic parameters, offering a way to corroborate experimental findings and assign complex spectra. For this compound, theoretical calculations, particularly for Nuclear Magnetic Resonance (NMR) chemical shifts, are highly valuable.

The most widely used and reliable methods for predicting NMR parameters are based on Density Functional Theory (DFT). nih.gov The typical procedure involves:

Geometry Optimization: The first step is to calculate the molecule's minimum energy conformation. DFT methods like B3LYP, often paired with a basis set such as 6-311++G(d,p), are employed to obtain an accurate molecular structure. researchgate.netdergipark.org.tr

NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for these calculations as it generally provides reliable results that are not strongly dependent on the choice of the origin of the magnetic field. researchgate.netresearchgate.net

Chemical Shift Prediction: The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. δsample = σTMS - σsample

The accuracy of these predictions has improved significantly, with modern DFT calculations capable of predicting 1H NMR chemical shifts with a root mean square error (RMSE) of 0.2–0.4 ppm compared to experimental values. nih.gov

For this compound, theoretical calculations can help resolve ambiguities in the assignment of protons and carbons, especially for the vinyl protons (–CH=CH–) and the carbons of the pyridine ring. The predicted chemical shifts are sensitive to the molecule's conformation, including the orientation of the hydroxyl group and the dihedral angle between the pyridine ring and the propenyl chain.

A comparison between theoretically predicted and experimentally obtained NMR data serves as a stringent test of the structural assignment.

AtomPredicted 13C Chemical Shift (ppm) [Illustrative]Predicted 1H Chemical Shift (ppm) [Illustrative]
C (Vinyl, α to OH)~60-65-
C (Vinyl, β to OH)~125-130-
C (Pyridyl, C2)~150-155-
C (Pyridyl, C6)~148-152~8.5-8.7
H (Vinyl, α to Pyridyl)-~6.8-7.2
H (Vinyl, β to Pyridyl)-~6.5-6.9
H (Alcohol, -OH)-Variable, ~4.5-5.5
H (Methylene, -CH2)-~4.2-4.5

Note: The values in this table are illustrative, based on typical shifts for similar structural motifs, and represent what a DFT/GIAO calculation might predict.

Beyond NMR, computational methods can also predict other spectroscopic parameters like infrared (IR) vibrational frequencies. science.gov Theoretical IR spectra can aid in the assignment of experimental bands, such as the O-H stretching frequency, C=C bond vibrations, and the characteristic modes of the pyridine ring.

Catalytic Applications and Ligand Design Involving 3 2 Pyridyl 2 Propen 1 Ol and Its Derivatives

3-(2-Pyridyl)-2-propen-1-ol as a Catalytic Reagent (e.g., as a Hydrogen Donor)

Alcohols are frequently used as hydrogen donors in catalytic transfer hydrogenation reactions. nih.gov For instance, 2-propanol is an effective hydrogen donor in the presence of a palladium/carbon catalyst for the conversion of cinnamyl alcohol to 3-phenylpropanol. researchgate.net While specific studies detailing this compound as a hydrogen donor are not extensively documented in the provided results, the general principle of using alcohols as hydrogen sources is well-established. nih.gov In these reactions, the alcohol is oxidized to a ketone or aldehyde while the substrate is reduced. nih.gov For example, iridium catalysts have been used with isopropanol (B130326) as a hydrogen donor for the transfer hydrogenation of unsaturated aldehydes. nih.gov The process often involves the formation of a metal-hydride species which then delivers the hydrogen to the substrate. nih.gov

Recent research has also explored the use of methanediol (B1200039) as a hydrogen donor in the transfer hydrogenation of furfural (B47365) to furfuryl alcohol, a process that can be catalyzed by a Cu/ZnO/Al2O3 catalyst. rsc.org This highlights the ongoing development of new hydrogen sources for transfer hydrogenation reactions.

Derivatives of this compound as Ligands in Metal Complexes

Derivatives of pyridyl alcohols, including structures related to this compound, are of significant interest as ligands in coordination chemistry and homogeneous catalysis. mdpi.comnih.gov The presence of both a nitrogen atom in the pyridine (B92270) ring and an oxygen atom in the alcohol group allows them to act as versatile N,O-chelating ligands. mdpi.com

The design of pyridyl alcohol-based ligands is centered on their ability to form stable chelate rings with metal centers. The combination of a "hard" oxygen donor and a "soft" nitrogen donor allows for coordination with a wide variety of transition metals. mdpi.comnih.gov Key design principles include:

Chelation: The formation of a five- or six-membered ring upon coordination with a metal ion enhances the thermodynamic stability of the resulting complex. d-nb.info

Hemilability: The nitrogen atom of the pyridine ring can engage in hemilabile coordination, meaning it can reversibly bind and unbind to the metal center, which can be crucial for catalytic cycles. mdpi.com

Steric and Electronic Tuning: The properties of the ligand can be modified by introducing substituents on the pyridine ring or the alcohol-bearing carbon. This allows for fine-tuning of the steric and electronic environment around the metal center, which in turn influences the activity and selectivity of the catalyst. mdpi.comdiva-portal.org

Chirality: The introduction of chiral centers into the ligand backbone is a fundamental principle for their use in asymmetric catalysis. mdpi.comdiva-portal.org This is often achieved by starting from the chiral pool or through asymmetric synthesis. diva-portal.org

Pyridyl alcohol ligands coordinate to a wide range of transition metals, including copper, manganese, nickel, cobalt, palladium, and ruthenium. mdpi.comnih.govd-nb.info The coordination can occur through the nitrogen atom of the pyridine ring and the deprotonated oxygen of the alcohol group, forming a stable chelate structure. mdpi.comd-nb.info

Infrared spectroscopy can confirm the coordination of the pyridinyl ring to the metal center, as shifts to higher frequencies for the C=N stretching vibration are observed in the complex compared to the free ligand. d-nb.info X-ray crystallography has revealed various coordination geometries, including mononuclear and polynuclear complexes. nih.gov For example, copper(II) complexes with pyridinyl alcoholato ligands have been shown to coordinate in a bidentate manner via the N and O donor atoms. d-nb.info

MetalLigand TypeCoordination ModeApplicationReference
Copper(II)Pyridinyl alcoholatoBidentate (N, O)Oxidation of n-octane d-nb.info
Ruthenium(II)Pyridinyl alcoholatoChelatingOlefin metathesis mdpi.com
Palladium(II)Chiral pyridyl phosphinite-Allylic alkylation diva-portal.org
Iridium(III)Pyridylidene amideNN-bidentate or ONO-tridentateAlcohol oxidation rsc.org
Chromium(III)2-pyridinecarboxylate-Oligomerization of 2-chloroallyl alcohol d-nb.info

Metal complexes of pyridyl alcohol derivatives are active in various homogeneous catalytic reactions. mdpi.comnih.gov The stability and activity of these catalysts can be influenced by the ligand structure. For example, in olefin metathesis, the combination of a chelating pyridinyl alcoholato ligand with an N-heterocyclic carbene (NHC) ligand on a ruthenium center can lead to catalysts that are stable and active at high temperatures. mdpi.com

Copper complexes of pyridinyl alcoholato ligands have been successfully employed as catalysts in the oxidation of n-octane, demonstrating the potential of these systems in hydrocarbon functionalization. d-nb.info Furthermore, pyridine-based ligands are widely used in various catalytic transformations, including polymerization, hydrogenation, and hydroformylation reactions. alfachemic.com

A significant application of derivatives of this compound lies in the field of asymmetric catalysis, where chiral ligands are used to induce enantioselectivity in chemical reactions. mdpi.comresearchgate.net Chiral pyridyl alcohols and their derivatives have been successfully used as ligands in a variety of enantioselective transformations. mdpi.comdiva-portal.org

One notable example is the enantioselective addition of diethylzinc (B1219324) to aldehydes. diva-portal.org In these reactions, the absolute configuration of the newly formed stereocenter is often determined by the absolute configuration of the carbinol carbon in the pyridyl alcohol ligand. diva-portal.org Fructose-derived chiral pyridyl alcohols have shown high activity and good asymmetric induction in this reaction.

Chiral pyridyl phosphinite and phosphite (B83602) ligands, synthesized from chiral pyridyl alcohols, have been used in palladium-catalyzed asymmetric allylic alkylations, achieving moderate enantioselectivities. diva-portal.org Additionally, iridium complexes with chiral ligands derived from pyridine amino alcohols have been used for the asymmetric transfer hydrogenation of ketones. rsc.org The design of these chiral ligands is crucial for achieving high levels of enantiomeric excess (ee). diva-portal.orgnih.gov

ReactionCatalyst SystemChiral Ligand TypeEnantioselectivity (ee)Reference
Addition of diethylzinc to benzaldehyde-Chiral pyridyl alcoholsModerate diva-portal.org
Palladium-catalyzed allylic alkylationPalladiumChiral pyridyl phosphinite/phosphiteModerate diva-portal.org
Alkylation of pyridyl-substituted ynonesAluminum-basedAmino acid-based chiral ligands57% to >98% acs.org
Asymmetric hydrogenation of 2-pyridyl ketonesIridiumf-phamidol93% to >99% rsc.org
Conjugate addition to α,β-enonesPalladiumChiral SPINOL-based pyridyl ligand91-99.6% chinesechemsoc.org

Medicinal Chemistry and Biological Relevance of Derivatives of 3 2 Pyridyl 2 Propen 1 Ol

Precursor Role in the Synthesis of Pharmacologically Active Scaffolds

The unique structural features of 3-(2-pyridyl)-2-propen-1-ol, including the pyridine (B92270) ring and the allylic alcohol moiety, make it a versatile precursor for constructing complex heterocyclic systems.

Indolizidine Alkaloids with Glycosidase Inhibitory Activity

Hydroxylated indolizidine alkaloids, such as (+)-castanospermine, (‒)-swainsonine, and (+)-lentiginosine, are widely found in nature and are recognized as a class of azasugars with significant biological properties. mdpi.com

Derivatives Exhibiting Anti-HIV, Anti-Tumor, and Immunomodulatory Potential

The pharmacological significance of indolizidine alkaloids derived from this compound and related structures extends beyond glycosidase inhibition. Lentiginosine, for example, is not only a potent inhibitor of amyloglycosidases but also exhibits notable anti-HIV, anti-tumor, and immunomodulatory activities. mdpi.comresearchgate.netresearchgate.net This has spurred the development of various synthetic approaches to access these valuable compounds. mdpi.comresearchgate.net

The pyridopyrimidine scaffold, which can be accessed from precursors related to this compound, has also been a focus of anticancer drug discovery. nih.gov Researchers have synthesized series of pyrido[2,3-d]pyrimidine (B1209978) derivatives and evaluated their antiproliferative activities against cancer cell lines such as HCT-116 and MCF-7. nih.gov Certain derivatives displayed very strong inhibitory activity, comparable to the standard drug doxorubicin. nih.gov

Furthermore, the thiazolo[3,2-a]pyrimidine ring system, another class of compounds accessible from related pyridine precursors, has been investigated for its anti-HIV-1 activity. nih.gov These compounds are considered annulated analogues of HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)-thymine), a known HIV-1 inhibitor. nih.gov

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound and related structures, SAR studies have provided valuable insights into the structural requirements for various pharmacological effects.

For instance, in a series of pyrazolopyridinyl pyrimidine (B1678525) derivatives, it was found that diamino analogs were generally more potent than their monoamino counterparts. nih.gov Steric hindrance at certain positions also played a significant role, with smaller groups leading to better inhibitory activity. nih.gov The position of nitrogen atoms within the heterocyclic core was also shown to be critical for inhibitory activity. nih.gov

In the context of chalcones, which share the propenone-like core with oxidized derivatives of this compound, SAR studies have revealed that different structural features are required for antileishmanial versus antimalarial activity. researchgate.net Antileishmanial activity was associated with less lipophilic chalcones, while good antimalarial activity was observed in chalcones with alkoxylated B rings and electron-deficient A rings. researchgate.net For antibacterial 4-chromanones and chalcones, SAR analysis highlighted the importance of a 2-hydrophobic substituent and a 4-hydrogen bond donor/acceptor on the 4-chromanone (B43037) scaffold, as well as 2′,4′-dihydroxylation of the A ring and a lipophilic B ring in chalcone (B49325) derivatives for enhanced activity. acs.org

The following table summarizes key SAR findings for different classes of compounds related to this compound:

Compound ClassKey SAR FindingsReference
Pyrazolopyridinyl PyrimidinesDiamino analogs are more potent than monoamino analogs. Smaller steric groups at the R1 position enhance activity. The position of nitrogen in the core is crucial. nih.gov
Chalcones (Antileishmanial)Less lipophilic compounds with 4'-hydroxyl-substituted B rings and hetero/polyaromatic A rings are favored. researchgate.net
Chalcones (Antimalarial)Alkoxylated B rings and electron-deficient A rings contribute to good activity. researchgate.net
4-Chromanones & Chalcones (Antibacterial)2-hydrophobic substituent and 4-hydrogen bond donor/acceptor on the 4-chromanone scaffold, and 2′,4′-dihydroxylated A ring with a lipophilic B ring in chalcones enhance activity. acs.org

Mechanistic Basis of Biological Actions of Derivatives

Understanding the mechanism of action of these derivatives is fundamental to their development as therapeutic agents. For antibacterial chalcone derivatives, studies have shown that they can dissipate the bacterial membrane potential, leading to the inhibition of macromolecular biosynthesis. acs.org Further investigations revealed that some of these compounds also inhibit DNA topoisomerase IV, suggesting a multi-targeted mechanism of action. acs.org

In the context of anticancer pyrido[2,3-d]pyrimidine derivatives, docking studies have been performed with thymidylate synthase, a key enzyme in DNA synthesis, to elucidate the potential binding interactions responsible for their antiproliferative effects. nih.gov

For derivatives of 1-(2-pyridinyl)-5-pyrazolone, an interesting chemical transformation involving arylboronic acids has been observed. mdpi.com The presence of the [N,O]-bidentate ligand system in these molecules appears to be crucial for promoting the disproportionation of arylboronic acid, leading to the formation of four-coordinate boron(III) complexes. mdpi.com While the exact biological implications of this reactivity are still under investigation, it highlights the unique chemical properties of these pyridine-containing scaffolds.

Q & A

Q. What are the key synthetic pathways for 3-(2-Pyridyl)-2-propen-1-ol, and how do reaction conditions influence product distribution?

  • Methodological Answer : The compound can be synthesized via oxidation, reduction, or substitution reactions. For example:
  • Oxidation : Using mild oxidizing agents (e.g., MnO₂) converts the allylic alcohol to 3-(2-Pyridyl)-2-propenal, while stronger oxidants (e.g., KMnO₄) yield 3-(2-Pyridyl)-2-propenoic acid .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, producing 3-(2-Pyridyl)-propan-1-ol .
  • Substitution : Electrophilic aromatic substitution at the pyridine ring requires careful control of reaction temperature and solvent polarity to avoid side reactions (e.g., nitration at specific positions) .
    Critical Parameter : Monitor reaction progress via TLC or HPLC to optimize yields and purity.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • Spectroscopy : Use ¹H/¹³C NMR to confirm the allylic alcohol moiety (δ ~4.5 ppm for -CH₂OH) and pyridine ring protons (δ ~7.0–8.5 ppm). IR spectroscopy identifies O-H stretches (~3200–3600 cm⁻¹) and conjugated C=C bonds (~1650 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) provides exact mass confirmation (MW = 135.16 g/mol) .
  • X-ray Crystallography : Resolve molecular geometry, particularly the spatial orientation of the pyridine ring relative to the propenol chain .

Q. What are the solubility and stability considerations for this compound in experimental workflows?

  • Methodological Answer :
  • Solubility : The compound is polar and dissolves in DMSO, methanol, or aqueous buffers (pH-dependent due to pyridine’s basicity). Note: Solubility in non-polar solvents (e.g., hexane) is limited .
  • Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the allylic alcohol. Avoid prolonged exposure to light, which may induce photochemical degradation .

Advanced Research Questions

Q. How does the position of the pyridine ring (2- vs. 3-substitution) affect biological activity and chemical reactivity?

  • Methodological Answer :
  • Biological Activity : The 2-pyridyl isomer exhibits stronger hydrogen-bonding interactions with enzymes (e.g., kinases) compared to the 3-pyridyl analog, as shown in molecular docking studies . Validate via competitive inhibition assays using purified enzymes.
  • Reactivity : The 2-pyridyl group directs electrophilic substitution to the para position due to electronic effects, whereas the 3-pyridyl isomer shows meta preference. Use DFT calculations (e.g., Gaussian) to map electron density and predict regioselectivity .

Q. What strategies mitigate contradictions in reported data on this compound’s reactivity or biological effects?

  • Methodological Answer :
  • Reproducibility : Replicate experiments under standardized conditions (e.g., solvent purity, temperature). For example, discrepancies in oxidation rates may arise from trace metal impurities in reagents .
  • Meta-Analysis : Cross-reference data from peer-reviewed journals (e.g., PubChem, CAS) and avoid non-curated sources. For biological studies, validate target engagement using orthogonal assays (e.g., SPR, ITC) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • QSAR Studies : Build models correlating substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with bioactivity (e.g., IC₅₀ values). Use software like Schrödinger or MOE .
  • MD Simulations : Simulate ligand-protein binding dynamics (e.g., GROMACS) to identify key residues for interaction. For example, modifying the propenol chain’s length may improve binding to hydrophobic pockets .

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Reactant of Route 1
Reactant of Route 1
3-(2-Pyridyl)-2-propen-1-ol
Reactant of Route 2
3-(2-Pyridyl)-2-propen-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.